(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
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Description
Dehydroascorbic acid, also known as dehydroascorbate or dhaa, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dehydroascorbic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Dehydroascorbic acid has been found in human intestine, brain and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroascorbic acid is primarily located in the cytoplasm. Dehydroascorbic acid participates in a number of enzymatic reactions. In particular, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid; which is catalyzed by the enzyme dopamine beta-hydroxylase. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, dehydroascorbic acid is involved in catecholamine biosynthesis pathway, the disulfiram action pathway, and the tyrosine metabolism pathway. Dehydroascorbic acid is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), tyrosine hydroxylase deficiency, aromatic L-aminoacid decarboxylase deficiency, and the tyrosinemia type I pathway.
Properties
CAS No. |
5959-82-0 |
---|---|
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5-/m1/s1 |
InChI Key |
SBJKKFFYIZUCET-DUZGATOHSA-N |
SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Isomeric SMILES |
C([C@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Key on ui other cas no. |
490-83-5 |
physical_description |
Solid |
Synonyms |
dehydroerythorbic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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